![molecular formula C19H28N2 B14621829 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole CAS No. 61007-22-5](/img/structure/B14621829.png)
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-octylimidazole under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures to optimize reaction yields. Major products formed from these reactions include various substituted imidazole derivatives and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be compared with other similar compounds, such as:
Medetomidine: A related imidazole derivative used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative in human medicine.
Amitraz: An acaricide and insecticide with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
61007-22-5 |
|---|---|
Molekularformel |
C19H28N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[2-(2,3-dimethylphenyl)octyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-4-5-6-7-10-18(14-21-13-12-20-15-21)19-11-8-9-16(2)17(19)3/h8-9,11-13,15,18H,4-7,10,14H2,1-3H3 |
InChI-Schlüssel |
HBAJSEZBXKKRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

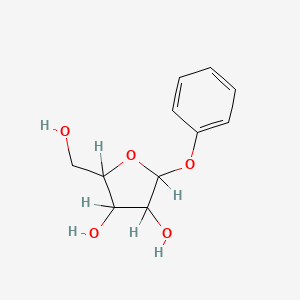
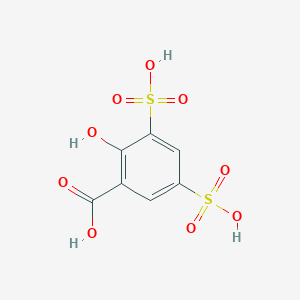
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

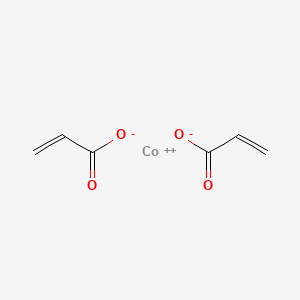

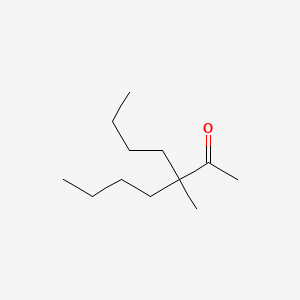
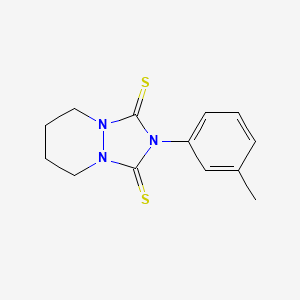
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)

![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
